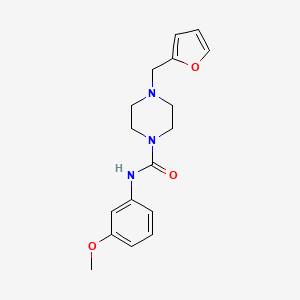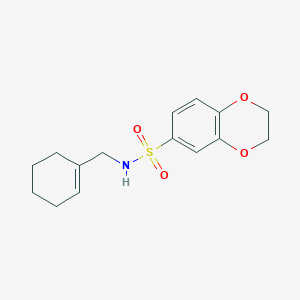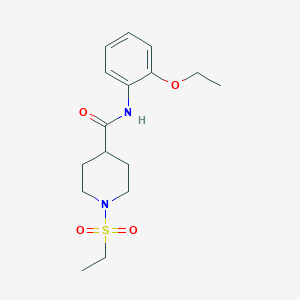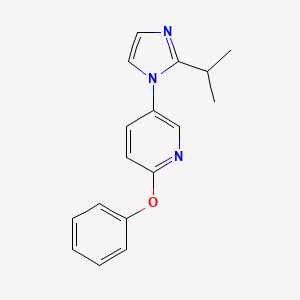
4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide, also known as FMP, is a synthetic compound that belongs to the class of piperazine derivatives. FMP has gained significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, drug discovery, and neuroscience research.
作用机制
4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide acts as a selective agonist for 5-HT1A and 5-HT7 receptors, which are G-protein coupled receptors that activate various intracellular signaling pathways. 4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide binding to these receptors leads to the activation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in regulating neuronal activity and neurotransmitter release. 4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide also modulates the activity of ion channels, such as potassium and calcium channels, which can affect neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects, such as reducing anxiety and depression-like behavior in animal models, improving cognitive function, and reducing pain and inflammation. 4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide has also been shown to modulate the activity of various neurotransmitters, such as serotonin, dopamine, and norepinephrine, which play a crucial role in regulating mood, cognition, and behavior.
实验室实验的优点和局限性
One of the main advantages of using 4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide in lab experiments is its high affinity for serotonin receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. 4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide is also relatively easy to synthesize and has good solubility in aqueous solutions. However, one of the limitations of using 4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide is its potential for off-target effects, as it can also bind to other receptors, such as dopamine and adrenergic receptors, which can affect the interpretation of results.
未来方向
There are several future directions for the research on 4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide. One potential direction is to study the effects of 4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide on various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide has been shown to have neuroprotective effects and may have potential as a therapeutic agent for these conditions. Another direction is to develop more selective agonists for 5-HT1A and 5-HT7 receptors, which could lead to the development of more effective treatments for mood and anxiety disorders. Finally, more studies are needed to investigate the potential side effects and toxicity of 4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide, as well as its pharmacokinetics and pharmacodynamics in humans.
合成方法
4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide can be synthesized through a multi-step process involving the reaction of 3-methoxybenzaldehyde with 2-furylacetonitrile to obtain 3-(2-furyl)-3-(3-methoxyphenyl)propanenitrile. The obtained compound is then treated with hydrazine hydrate to yield 4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide in good yields.
科学研究应用
4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide has been studied for its potential applications in various fields, such as medicinal chemistry, drug discovery, and neuroscience research. 4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide has been shown to have a high affinity for serotonin receptors, specifically 5-HT1A and 5-HT7 receptors, which play a crucial role in regulating mood, anxiety, and cognition. 4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide has also been studied for its potential as an anti-inflammatory and analgesic agent, as it has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models.
属性
IUPAC Name |
4-(furan-2-ylmethyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-22-15-5-2-4-14(12-15)18-17(21)20-9-7-19(8-10-20)13-16-6-3-11-23-16/h2-6,11-12H,7-10,13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNZQVFAHKRAJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(furan-2-ylmethyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-{4-[(dimethylamino)methyl]-4-hydroxy-1-azepanyl}-3-oxopropyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B5498433.png)
![N-[1-(5-mercapto-4H-1,2,4-triazol-3-yl)-2-(4-methylphenyl)vinyl]-4-methylbenzamide](/img/structure/B5498440.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5498445.png)
![5-(4-butoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5498452.png)
![N-[2-[1-cyano-2-(3-nitrophenyl)vinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B5498454.png)
![1-[4-(2-nitrovinyl)phenyl]piperidine](/img/structure/B5498460.png)
![N-(2-methoxyethyl)-1'-[(6-methylpyridin-2-yl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5498463.png)
![2,5-dichloro-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5498481.png)


![2-[2-(5-fluoro-1H-benzimidazol-2-yl)-1-piperidinyl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5498510.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5498523.png)
![2-[2-(2-methylphenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5498526.png)